1-Chloro-4-(4-methoxybenzyl)benzene
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Overview
Description
1-Chloro-4-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, where a chlorine atom and a 4-methoxybenzyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxybenzyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with 1-chlorobenzene in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of boron tribromide as a reagent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-4-(4-hydroxybenzyl)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: 1-Hydroxy-4-(4-methoxybenzyl)benzene.
Oxidation: 1-Chloro-4-(4-formylbenzyl)benzene.
Reduction: 1-Chloro-4-(4-hydroxybenzyl)benzene.
Scientific Research Applications
1-Chloro-4-(4-methoxybenzyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group participates in the reaction. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the 4-methoxybenzyl group.
1-Chloro-4-(4-hydroxybenzyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene: Similar structure but with an iodine atom instead of a chlorine atom.
Uniqueness
1-Chloro-4-(4-methoxybenzyl)benzene is unique due to the presence of both a chlorine atom and a 4-methoxybenzyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C14H13ClO |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-4-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
OBQBEPHXUXRVLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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